Cas no 834-14-0 (4-Methoxydiphenylmethane)

4-Methoxydiphenylmethane structure
4-Methoxydiphenylmethane structure
4-Methoxydiphenylmethane
834-14-0
C14H14O
198.260364055634
MFCD00094072
725030
329825262

4-Methoxydiphenylmethane Properties

Names and Identifiers

    • Benzene,1-methoxy-4-(phenylmethyl)-
    • 1-benzyl-4-methoxybenzene
    • 4-Methoxydiphenylmethane
    • 1-Methoxy-4-(phenylmethyl)benzene (ACI)
    • Anisole, p-benzyl- (6CI, 7CI, 8CI)
    • (4-Methoxyphenyl)phenylmethane
    • (p-Methoxyphenyl)phenylmethane
    • 1-Benzyl-4-methoxybenzene
    • 4-Benzylanisole
    • NSC 2413
    • p-Benzylanisole
    • p-Methoxydiphenylmethane
    • Phenyl(p-methoxyphenyl)methane
    • DB-056714
    • CHEMBL1915868
    • DTXSID70232316
    • 4-MDM, >=98% (HPLC)
    • 834-14-0
    • Benzene, 1-methoxy-4-(phenylmethyl)-
    • NSC2413
    • Anisole, p-benzyl-
    • D95046
    • NSC-2413
    • 4-MDM
    • 1-benzyl-4-methoxy-benzene
    • AKOS006345209
    • CS-0150395
    • SCHEMBL12015237
    • N0Y
    • SCHEMBL570480
    • p-Methoxyphenylphenylmethane
    • MFCD00094072
    • FS-4145
    • DTXCID70154807
    • +Expand
    • MFCD00094072
    • GQLYCRTUQGSDSM-UHFFFAOYSA-N
    • 1S/C14H14O/c1-15-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
    • O(C)C1C=CC(CC2C=CC=CC=2)=CC=1

Computed Properties

  • 198.10400
  • 0
  • 1
  • 3
  • 198.104
  • 15
  • 164
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.8
  • 9.2A^2

Experimental Properties

  • 3.28600
  • 9.23000
  • 1.558
  • 302.2°C at 760 mmHg
  • 117.6°C
  • 1,05 g/cm3

4-Methoxydiphenylmethane Security Information

4-Methoxydiphenylmethane Customs Data

  • 2909309090
  • China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Methoxydiphenylmethane Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00G4XL-500mg
4-METHOXYDIPHENYLMETHANE
834-14-0 98%
500mg
$65.00
A2B Chem LLC
AH52089-250mg
4-METHOXYDIPHENYLMETHANE
834-14-0 98%
250mg
$19.00 2024-04-19
Aaron
AR00G55X-100mg
4-METHOXYDIPHENYLMETHANE
834-14-0 97%
100mg
$6.00
abcr
AB150760-10 g
4-Methoxydiphenylmethane, 98%; .
834-14-0 98%
10 g
€197.80 2023-07-20
Alichem
A019088978-100g
1-Benzyl-4-methoxybenzene
834-14-0 95%
100g
$634.94 2023-08-31
Ambeed
A400708-100mg
1-Benzyl-4-methoxybenzene
834-14-0 97%
100mg
$8.0 2024-07-24
Crysdot LLC
CD12026905-100g
1-Benzyl-4-methoxybenzene
834-14-0 95+%
100g
$593 2024-07-24
eNovation Chemicals LLC
Y1014507-1g
4-METHOXYDIPHENYLMETHANE
834-14-0 97+%
1g
$210 2022-10-10
Fluorochem
018787-10g
4-Methoxydiphenylmethane
834-14-0 98%
10g
£95.00 2022-03-01
TRC
M263238-500mg
4-Methoxydiphenylmethane
834-14-0
500mg
$ 50.00 2022-06-04

4-Methoxydiphenylmethane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Envirocat EPZ 10
Reference
Environmentally friendly arylmethylation of aromatics with benzyl halides using Envirocat EPZ10 as the catalyst
Bandgar, Babasaheb P.; et al, Monatshefte fuer Chemie, 2000, 131(8), 913-915

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Diethyl sulfate ,  Zirconium oxychloride ,  Ethylene oxide-propylene oxide triblock copolymer ;  2 h, 150 °C
Reference
A novel mesoporous sulfated zirconium solid acid catalyst for Friedel-Crafts benzylation reaction
Miao, Zhichao; et al, Applied Surface Science, 2017, 411, 419-430

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Xylene ;  20 h, 130 °C
Reference
Suzuki cross-coupling reaction of benzylic halides with arylboronic acids in the presence of a tetraphosphine/palladium catalyst
Chahen, Ludovic; et al, Synlett, 2003, (11), 1668-1672

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-[1,7-Bis[hydroxy(2-pyridinyl-κN)methyl]-1,7-dicarbadodecaboran(12)-2-yl… Solvents: Water ;  rt; rt → 110 °C; 10 h, 110 °C
Reference
Synthesis, Structure, and Catalytic Applications for ortho- and meta-Carboranyl Based NBN Pincer-Pd Complexes
Tsang, Min Ying; et al, Inorganic Chemistry, 2014, 53(17), 9284-9295

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: (SP-4-3)-Bromo(2,5-pyrrolidinedionato-κN1)bis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  10 min, 23 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  3 h, 80 °C
Reference
Suzuki-Miyaura cross-couplings mediated by trans-PdBr(N-Succ)(PPh3)2: a convenient synthetic method for diarylmethanes and aryl(heteroaryl)methanes
Fairlamb, Ian J. S.; et al, Synthesis, 2009, (3), 508-510

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Zinc chloride ;  1 h, 25 °C
Reference
Design and performance of supported Lewis acid catalysts derived from metal contaminated biomass for Friedel-Crafts alkylation and acylation
Losfeld, Guillaume; et al, Catalysis Today, 2012, 189(1), 111-116

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: C-Undecylcalix[4]resorcinarene Solvents: Water ;  16 h, 50 °C
Reference
Green, Mild, and Efficient Friedel-Crafts Benzylation of Scarcely Reactive Arenes and Heteroarenes under On-Water Conditions
La Manna, Pellegrino; et al, ChemSusChem, 2019, 12(8), 1673-1683

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Chlorodiphenylphosphine Solvents: Tetrahydrofuran
1.2 Reagents: Methyl iodide
1.3 Solvents: Tetrahydrofuran ;  1 h, rt
Reference
New one-pot cross-coupling reaction between Grignard reagents and alkoxymethyldiphenylphosphonium iodides formed in situ from alcohols, chlorodiphenylphosphine and iodomethane
Shintou, Taichi; et al, Chemistry Letters, 2003, 32(8), 676-677

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 2-carboxy-1,3-dimethyl-, inner salt Solvents: Acetonitrile ;  80 min, 160 °C
Reference
Masked N-Heterocyclic Carbene-Catalyzed Alkylation of Phenols with Organic Carbonates
Lui, Matthew Y. ; et al, ChemSusChem, 2016, 9(17), 2312-2316

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Tricyclohexylphosphine ,  Palladium diacetate Solvents: Tetrahydrofuran ;  1 h, 40 °C
Reference
Palladium-catalyzed coupling reactions of (ArCH2)Ti(O-i-Pr)3 with aromatic or heteroaromatic bromides
Chang, Shu-Ting; et al, Tetrahedron, 2012, 68(21), 3956-3962

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium tetrakis(pentafluorophenyl)borate Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Toluene ;  16 h, 23 °C
Reference
Iridium-Promoted, Palladium-Catalyzed Direct Arylation of Unactivated Arenes
Durak, Landon J.; et al, Organometallics, 2014, 33(3), 620-623

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Benzene-d6 ;  -35 °C; 1 h, 23 °C
Reference
Insight into the Scope and Mechanism for Transmetalation of Hydrocarbyl Ligands on Complexes Relevant to C-H Activation
Chan, Natalie H.; et al, Organometallics, 2021, 40(1), 6-10

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Water ;  12 h, 60 °C
Reference
N-Heterocyclic carbene-palladium(II)-1-methylimidazole complex catalyzed Suzuki-Miyaura coupling of benzylic chlorides with arylboronic acids or potassium phenyltrifluoroborate in neat water
Zhang, Yun; et al, Organic & Biomolecular Chemistry, 2013, 11(14), 2266-2272

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-4)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Ethanol ;  2 h, 60 °C
Reference
Cyclometalated 2-Phenylimidazole Palladium Carbene Complexes in the Catalytic Suzuki-Miyaura Cross-Coupling Reaction
Micksch, Maik; et al, Organometallics, 2014, 33(15), 3966-3976

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Zinc Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  (SP-4-1)-Bis[4-[bis(1,1-dimethylethyl)phosphino-κP]-N,N-dimethylbenzenamine]dich… Solvents: Water ;  8 h, rt
Reference
Cross-couplings between benzylic and aryl halides "on water": synthesis of diarylmethanes
Duplais, Christophe; et al, Chemical Communications (Cambridge, 2010, 46(4), 562-564

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: (SP-4-4)-[(Benzoic acid-κO) 2-[3,3,3-trifluoro-3-(oxo-κO)-1-(trifluoromethyl)but… Solvents: Tetrahydrofuran ;  24 h, 70 °C
Reference
Synthesis of Ni(II) complexes with unsymmetric [O,N,O']-pincer ligands and their use as precatalysts in carbon-carbon bond formations to access diarylmethanes
Someya, Chika I.; et al, Inorganica Chimica Acta, 2014, 421, 136-144

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: (SP-4-3)-Bromophenylbis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 6 h, 80 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
POxAP Precatalysts and the Negishi Cross-Coupling Reaction
Tang, Shuang-Qi; et al, Synthesis, 2020, 52(1), 51-59

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide ,  Tetrahydrofuran ;  20 min, 3.5 - 4 bar, 60 °C
Reference
Visible-Light-Induced Nickel-Catalyzed Negishi Cross-Couplings by Exogenous-Photosensitizer-Free Photocatalysis
Abdiaj, Irini; et al, Angewandte Chemie, 2018, 57(28), 8473-8477

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ;  10 min, 0 °C; 1 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Nickel-Catalyzed Reductive Cross-Coupling of Benzyl Chlorides with Aryl Chlorides/Fluorides: A One-Pot Synthesis of Diarylmethanes
Zhang, Jie; et al, Organic Letters, 2016, 18(12), 2860-2863

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Nickel(1+), [rel-1,5-dimethyl (1R,2S,4R,5S)-9,9-dihydroxy-3,7-dimethyl-2,4-di(2-… Solvents: Tetrahydrofuran ;  3 h, 70 °C
Reference
Application of a Nickel-Bispidine Complex as Pre-Catalyst for C(sp2)-C(sp3) Bond Formations
Haberberger, Michael; et al, Catalysis Letters, 2012, 142(5), 557-565

Synthetic Circuit 21

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,5-Bis(diphenylphosphino)pentane Solvents: Dimethylformamide ;  72 h, 80 °C
Reference
Palladium-catalyzed cross-coupling of benzylic carbonates with organostannanes
Ohsumi, Masato; et al, Chemistry Letters, 2008, 37(7), 796-797

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ;  12 h, 100 °C
Reference
N-heterocyclic carbene-palladium(II)-1-methylimidazole complex-catalyzed Suzuki-Miyaura coupling of benzyl sulfonates with arylboronic acids
Wang, Xiao-Xia; et al, Organic & Biomolecular Chemistry, 2015, 13(17), 4925-4930

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: 1,2-Dichloroethane ;  10 - 24 h, 70 °C
Reference
Coupling of arylboronic acids with benzyl halides or mesylates without adding transition metal catalysts
Wu, Guojiao; et al, Tetrahedron, 2016, 72(49), 8022-8030

Synthetic Circuit 24

Reaction Conditions
1.1 Catalysts: Aluminum nickel alloy Solvents: Water ;  3 h, 60 °C; 60 °C → rt
1.2 Solvents: Water ;  24 h, rt
Reference
Reduction of carbonyl compounds by Raney Ni-Al alloy and Al powder in the presence of noble metal catalysts in water
Rayhan, Ummey; et al, Comptes Rendus Chimie, 2015, 18(6), 685-692

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: 2379530-63-7 Solvents: Dichloromethane-d2 ;  rt
Reference
[η5-Cp*B-Mes]+: A Masked Potent Boron Lewis Acid
Tseng, Hsi-Ching; et al, Organometallics, 2019, 38(22), 4516-4521

Synthetic Circuit 26

Reaction Conditions
1.1 Catalysts: (SP-4-3)-Bromophenylbis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 3 h, 50 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
POxAP Precatalysts and the Negishi Cross-Coupling Reaction
Tang, Shuang-Qi; et al, Synthesis, 2020, 52(1), 51-59

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Bis(dibenzylideneacetone)palladium Solvents: Tetrahydrofuran ,  N-Methyl-2-pyrrolidone
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
New Efficient Nickel- and Palladium-Catalyzed Cross-Coupling Reactions Mediated by Tetrabutylammonium Iodide
Piber, Michael; et al, Organic Letters, 1999, 1(9), 1323-1326

Synthetic Circuit 28

Reaction Conditions
1.1 Catalysts: (SP-4-3)-Bromophenylbis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 6 h, 50 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
POxAP Precatalysts and the Negishi Cross-Coupling Reaction
Tang, Shuang-Qi; et al, Synthesis, 2020, 52(1), 51-59

Synthetic Circuit 29

Reaction Conditions
1.1 Catalysts: (SP-4-4)-[(Benzoic acid-κO) 2-[3,3,3-trifluoro-3-(oxo-κO)-1-(trifluoromethyl)but… Solvents: Tetrahydrofuran ;  3 h, 70 °C
Reference
Synthesis of Ni(II) complexes with unsymmetric [O,N,O']-pincer ligands and their use as precatalysts in carbon-carbon bond formations to access diarylmethanes
Someya, Chika I.; et al, Inorganica Chimica Acta, 2014, 421, 136-144

Synthetic Circuit 30

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Acetonitrile ;  15 min, 0 °C
1.2 Reagents: Chlorotrimethylsilane ,  Potassium iodide ;  0 °C; 3 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Deoxygenation of tertiary and secondary alcohols with sodium borohydride, trimethylsilyl chloride, and potassium iodide in acetonitrile
Kato, Yuichi; et al, Tetrahedron Letters, 2021, 86,

Synthetic Circuit 31

Reaction Conditions
1.1 Catalysts: Nickel Solvents: Ethanol ;  5 h, reflux
Reference
Novel Fragmentation Reaction of 2-Alkyl- and 2,4-Dialkyl-3-iodo-1-oxocyclohexan-2,4-carbolactones
Khim, Seock-Kyu; et al, Journal of Organic Chemistry, 2004, 69(22), 7728-7733

Synthetic Circuit 32

Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: 1H-2,3,1-Benzoxazaborinium, 1-hydroxy-3-methyl-, chloride (1:1) Solvents: Nitromethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  90 min, rt
Reference
Direct nucleophilic and electrophilic activation of alcohols using a unified boron-based organocatalyst scaffold
Rygus, Jason P. G. ; et al, Nature Communications, 2023, 14(1),

Synthetic Circuit 33

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Water ;  12 h, 80 °C
Reference
N-Heterocyclic carbene-palladium(II)-1-methylimidazole complex-catalyzed Suzuki-Miyaura coupling of benzyl carbamates with arylboronic acids
Wang, Xiao-Xia; et al, Organic & Biomolecular Chemistry, 2015, 13(47), 11438-11444

Synthetic Circuit 34

Reaction Conditions
1.1 Reagents: Zinc Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  (SP-4-1)-Bis[4-[bis(1,1-dimethylethyl)phosphino-κP]-N,N-dimethylbenzenamine]dich… Solvents: Water ;  8 h, rt
Reference
Cross-couplings between benzylic and aryl halides "on water": synthesis of diarylmethanes
Duplais, Christophe; et al, Chemical Communications (Cambridge, 2010, 46(4), 562-564

Synthetic Circuit 35

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Allyl chloride ,  Zinc Catalysts: Cobalt dibromide Solvents: Acetonitrile ;  3 min, rt
1.2 rt
Reference
Synthesis of functionalized diarylmethanes via a cobalt-catalyzed cross-coupling of arylzinc species with benzyl chlorides
Amatore, Muriel; et al, Chemical Communications (Cambridge, 2008, (40), 5019-5021

4-Methoxydiphenylmethane Raw materials

4-Methoxydiphenylmethane Preparation Products

4-Methoxydiphenylmethane Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:834-14-0)4-Methoxydiphenylmethane
A1054066
99%
50g
367.0